N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
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Overview
Description
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H15N7OS3 and its molecular weight is 429.54. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- The synthesis of heterocyclic compounds incorporating thiadiazole moieties, including derivatives related to the compound , has been explored for their potential insecticidal properties against pests like Spodoptera littoralis (Fadda et al., 2017). These compounds were synthesized using a precursor similar to the specified compound and evaluated for their insecticidal efficacy.
- Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share a structural resemblance with the specified compound, highlighted their role as glutaminase inhibitors. These inhibitors have potential therapeutic applications in oncology, with some analogs showing promising solubility and potency improvements (Shukla et al., 2012).
Anticancer Applications
- A series of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds were synthesized and screened for their anticancer activities. Some derivatives exhibited significant cytotoxicity against breast cancer cell lines, comparable to standard chemotherapy agents (Abu-Melha, 2021).
Antimicrobial Applications
- Novel thiazole derivatives, which include structural motifs similar to the specified compound, were synthesized and demonstrated significant antimicrobial activities against a range of bacterial and fungal strains (Saravanan et al., 2010). This suggests potential applications in developing new antimicrobial agents.
Surface Active Agents and Antimicrobial Activities
- Derivatives synthesized from 2-cyano-N-(5-pentadecyl-1,3,4-thiadiazol-2-yl)acetamide, a compound structurally related to the specified compound, were transformed into nonionic surface active agents. These compounds were evaluated for their antimicrobial and surface activities, indicating potential applications in surface chemistry and antimicrobial formulations (El-Sayed et al., 2015).
Mechanism of Action
Target of Action
The compound, also known as N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide, primarily targets the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . EGFR is a cell surface protein that binds to epidermal growth factor, and its activation stimulates cell proliferation, differentiation, and survival .
Mode of Action
This compound acts as an inhibitor of EGFR tyrosine kinase . It binds to the ATP-binding site of the enzyme, preventing the transfer of a phosphate group from ATP to the tyrosine residues of specific substrates . This inhibition disrupts the EGFR signaling pathway, leading to a decrease in cell proliferation and survival .
Biochemical Pathways
The compound’s action affects the EGFR signaling pathway . By inhibiting EGFR tyrosine kinase, it disrupts downstream signaling events, including the activation of the PI3K/AKT and RAS/RAF/MEK/ERK pathways . These pathways are involved in cell proliferation, survival, and differentiation .
Pharmacokinetics
The compound’s bioavailability, half-life, and clearance rate would be influenced by factors such as its lipophilicity, molecular weight, and interactions with transport proteins .
Result of Action
The compound exhibits anti-proliferative activity against various cancer cell lines . It induces cell cycle arrest and apoptosis (programmed cell death), as evidenced by increased caspase-3 activation . It also suppresses the activation of NF-κB and IL-6, which are involved in inflammation and cancer progression .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide are largely determined by its interactions with various biomolecules. As a pyrazolo[3,4-d]pyrimidine derivative, this compound is known to interact with kinases, a type of enzyme that plays a crucial role in cellular signaling pathways . The nature of these interactions is largely determined by the compound’s ability to mimic the binding interactions of ATP in kinase active sites .
Cellular Effects
In terms of cellular effects, this compound has been shown to exhibit cytotoxicity against various cancer cell lines . It has been found to inhibit cell cycle progression and induce apoptosis in A549 cells . Furthermore, it has been observed to suppress NF-κB and IL-6 activation, which are key players in inflammatory and immune responses .
Molecular Mechanism
The molecular mechanism of action of this compound is largely related to its interactions with kinases. By mimicking the binding interactions of ATP in kinase active sites, this compound can inhibit the activity of these enzymes, thereby disrupting cellular signaling pathways .
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7OS3/c1-2-26-17-23-22-16(28-17)21-13(25)9-27-15-12-8-20-24(14(12)18-10-19-15)11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PESPZHREMVHXJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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